An In-depth Technical Guide to 3-Quinolinecarbonitrile: Core Properties and Structure
An In-depth Technical Guide to 3-Quinolinecarbonitrile: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Quinolinecarbonitrile is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The presence of the nitrile group at the 3-position offers a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, structure, and key experimental methodologies related to 3-Quinolinecarbonitrile.
Core Properties
The fundamental physicochemical properties of 3-Quinolinecarbonitrile are summarized in the tables below, providing a ready reference for researchers.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | quinoline-3-carbonitrile | [3] |
| Synonyms | 3-Cyanoquinoline, Quinolin-3-carbonitrile | [3][4][5] |
| CAS Number | 34846-64-5 | [4][6][7] |
| Molecular Formula | C₁₀H₆N₂ | [6][8] |
| SMILES | N#Cc1cnc2ccccc2c1 | [6][7] |
| InChI | 1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H | [4][7] |
| InChIKey | QZZYYBQGTSGDPP-UHFFFAOYSA-N | [4][7] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 154.17 g/mol | [6][8] |
| Appearance | Powder | [7] |
| Melting Point | 108-110 °C | [7][9] |
| Boiling Point | Not applicable | [7] |
| Solubility | Soluble in polar organic solvents like ethanol and acetone. Limited solubility in non-polar solvents such as n-hexane. | |
| LogP | 2.10648 | [6] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [6] |
Molecular Structure
The structure of 3-Quinolinecarbonitrile consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The nitrile (-C≡N) functional group is attached at the 3-position of the quinoline ring.
Caption: Chemical structure of 3-Quinolinecarbonitrile.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of 3-Quinolinecarbonitrile. The following sections provide generalized procedures based on established methodologies for similar compounds.
Synthesis of 3-Quinolinecarbonitrile (General Protocol)
The synthesis of 3-quinolinecarbonitrile can be achieved through various methods, often involving the construction of the quinoline ring followed by the introduction of the nitrile group. A common approach is a one-pot multicomponent reaction.[10][11]
Materials:
-
A suitable 2-aminoaryl aldehyde or ketone
-
A compound containing an active methylene group (e.g., malononitrile)
-
A catalyst (e.g., piperidine, acetic acid, or a Lewis acid)
-
An appropriate solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the selected catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure 3-Quinolinecarbonitrile.
Spectroscopic Characterization
¹H and ¹³C NMR spectra are crucial for confirming the structure of 3-Quinolinecarbonitrile.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 3-Quinolinecarbonitrile in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Spectroscopy Protocol:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range for aromatic protons (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Spectroscopy Protocol:
-
Instrument: A standard NMR spectrometer.
-
Parameters:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range for aromatic and nitrile carbons (typically 0-160 ppm).
-
Use a sufficient number of scans for good signal-to-noise, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent peaks.
-
FT-IR spectroscopy is used to identify the characteristic functional groups present in 3-Quinolinecarbonitrile, particularly the nitrile group.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
FT-IR Spectroscopy Protocol:
-
Instrument: An FT-IR spectrometer.
-
Parameters:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum should show a characteristic strong absorption for the C≡N stretch around 2230 cm⁻¹.
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 3-Quinolinecarbonitrile.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an EI source, often coupled with a gas chromatograph (GC-MS).
-
Parameters:
-
Introduce the sample into the ion source (if using GC-MS, after chromatographic separation).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range that includes the expected molecular ion (m/z 154.17).
-
The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 3-Quinolinecarbonitrile.
Caption: A general workflow for the synthesis and characterization of 3-Quinolinecarbonitrile.
Conclusion
3-Quinolinecarbonitrile is a valuable heterocyclic compound with well-defined structural and physicochemical properties. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization in a laboratory setting. A thorough understanding of these core properties and methodologies is essential for researchers and scientists aiming to utilize this versatile molecule in drug discovery, organic synthesis, and materials science applications. Further investigation into the biological activities of 3-Quinolinecarbonitrile and its derivatives may unveil novel therapeutic agents and functional materials.
References
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-Quinolinecarbonitrile [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. epfl.ch [epfl.ch]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. bhu.ac.in [bhu.ac.in]
